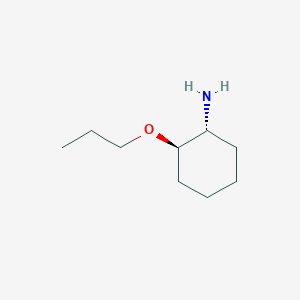

(1R,2R)-2-Propoxycyclohexan-1-amine

Description

Overview of Chiral Amines as Indispensable Building Blocks and Chiral Auxiliaries in Contemporary Organic Synthesis

Chiral auxiliaries, on the other hand, are temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. nih.govwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been instrumental in the development of numerous asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. numberanalytics.comscielo.org.mx The effectiveness of a chiral auxiliary is determined by its ability to induce a high degree of stereoselectivity, its ease of attachment and removal, and its conformational rigidity, which helps to create a well-defined steric environment. numberanalytics.com

The Cyclohexane (B81311) Scaffold as a Privileged Structure in Stereochemical Control and Asymmetric Induction

The cyclohexane ring is a recurring motif in a vast array of natural products and biologically active molecules. sioc-journal.cn Its prevalence stems from its conformational properties, which can be exploited to exert precise control over the spatial arrangement of substituents. The chair conformation of cyclohexane, with its distinct axial and equatorial positions, provides a rigid and predictable framework for directing chemical reactions. This inherent structural bias makes the cyclohexane scaffold a "privileged structure" in the realm of stereochemical control and asymmetric induction. acs.org

The ability to control the relative and absolute stereochemistry of substituents on a cyclohexane ring is a key challenge and a significant area of research in organic synthesis. acs.org Methodologies that allow for the stereoselective synthesis of polysubstituted cyclohexanes are highly sought after, as they provide access to a diverse range of complex molecular architectures. sioc-journal.cnacs.org Strategies such as Diels-Alder reactions, catalytic hydrogenations, and various annulation reactions have been developed to construct these valuable carbocycles with a high degree of stereocontrol. acs.org

Rationale for Investigating Stereodefined 2-Alkoxycyclohexan-1-amines, with Specific Emphasis on the (1R,2R)-Propoxy Stereoisomer

The combination of a chiral amine and a cyclohexane scaffold in the form of 2-alkoxycyclohexan-1-amines presents a compelling target for synthetic investigation. The stereodefined arrangement of the amine and alkoxy groups on the cyclohexane ring creates a chiral environment that can be leveraged in various asymmetric transformations. The specific stereoisomer, (1R,2R)-2-Propoxycyclohexan-1-amine, is of particular interest due to the interplay of its constituent parts.

The (1R,2R) configuration denotes a specific trans relationship between the propoxy and amine substituents. This fixed spatial arrangement is crucial for predictable stereochemical outcomes when this molecule is used as a chiral ligand or auxiliary. The propoxy group, with its alkyl chain, can influence the steric environment around the amine functionality, which is often the site of coordination to a metal catalyst or interaction with a substrate. By systematically varying the alkoxy group, it is possible to fine-tune the steric and electronic properties of the molecule, thereby optimizing its performance in a given catalytic reaction. The investigation into the (1R,2R)-propoxy stereoisomer is driven by the need for novel and efficient chiral ligands and auxiliaries that can address current challenges in asymmetric synthesis.

Historical Context and Evolution of Stereoselective Synthetic Methodologies for Related Chiral Cyclohexyl Derivatives

The development of stereoselective methods for the synthesis of chiral cyclohexyl derivatives has a rich history, evolving from classical resolution techniques to highly sophisticated catalytic asymmetric reactions. Early approaches often relied on the separation of diastereomeric salts, a process that is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. york.ac.uk The "chiral pool" approach, which utilizes readily available chiral natural products as starting materials, provided a more direct route to enantiomerically pure compounds.

A significant leap forward came with the advent of chiral auxiliaries, which allowed for the diastereoselective synthesis of chiral compounds. york.ac.uk This was followed by the development of catalytic asymmetric synthesis, a more atom-economical and efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.com The development of chiral catalysts for reactions such as hydrogenation, epoxidation, and dihydroxylation has been recognized with the Nobel Prize in Chemistry and has revolutionized the way chiral molecules are synthesized. chiralpedia.com

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. sigmaaldrich.com Chiral amines and their derivatives have played a central role in this field, acting as catalysts for a wide range of transformations. The ongoing evolution of these synthetic methodologies continues to provide chemists with new and more powerful tools for the construction of complex chiral molecules, including stereodefined cyclohexyl derivatives like this compound.

Interactive Data Table: Properties of Related Chiral Amines and Cyclohexane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| (1R,2R)-N¹,N¹-Dimethylcyclopentane-1,2-diamine dihydrochloride | Not specified | C₇H₁₈Cl₂N₂ | 201.14 | Cyclopentane-based chiral diamine. |

| (S)-(+)-2-Aminobutane | 513-49-5 | C₄H₁₁N | 73.14 | Simple chiral amine building block. bharavilabs.in |

| (R)-β-Hydroxy-γ-butyrolactam | 22677-21-0 | C₄H₇NO₂ | 101.10 | Chiral lactam with a hydroxyl group. bharavilabs.in |

| rel-(1R,2R)-1-Bromo-2-methoxycyclohexane | Not specified | C₇H₁₃BrO | 193.08 | Racemic trans-1-bromo-2-methoxycyclohexane. ambeed.com |

| 1-Bromo-2-propoxycyclohexane | Not specified | C₉H₁₇BrO | 221.13 | Bromo- and propoxy-substituted cyclohexane. ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-propoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFVXKCVBQFVPY-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@@H]1CCCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r,2r 2 Propoxycyclohexan 1 Amine

Strategies for Diastereoselective and Enantioselective Formation of the 1,2-Amino Alcohol Precursors

The critical step in the synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine is the creation of the enantiomerically pure (1R,2R)-2-aminocyclohexanol backbone. Several strategies have been developed to achieve this with high diastereoselectivity and enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of chiral 1,2-amino alcohols, chiral auxiliaries can be employed to control the addition of a nitrogen-containing group to a cyclohexanone (B45756) derivative or the addition of a carbon nucleophile to a chiral imine.

One common approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which function as versatile chiral amine equivalents. researchgate.net Condensation of a chiral sulfinamide with a ketone or aldehyde generates a chiral sulfinylimine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. researchgate.netnih.gov The resulting sulfinamide can then be cleaved under acidic conditions to afford the free amine. For example, the addition of organometallic reagents to α-alkoxy sulfinyl imines has been explored for the asymmetric synthesis of 1,2-amino alcohols. researchgate.net

Another notable class of chiral auxiliaries includes those derived from trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell. wikipedia.org These auxiliaries have proven effective in controlling the stereochemistry of various transformations. The underlying principle is that the rigid cyclohexane (B81311) framework and the bulky phenyl group create a well-defined chiral environment, directing incoming reagents to a specific face of the molecule.

| Chiral Auxiliary | Precursor | Key Transformation | Diastereomeric Ratio/ee |

| (S)-tert-butanesulfinamide | Cyclohexanone | Addition of nucleophile to sulfinylimine | High diastereoselectivity |

| trans-2-phenyl-1-cyclohexanol | Glyoxylic acid | Ene reaction | 10:1 dr |

Asymmetric Catalytic Hydrogenation of Cyclohexenones or Imine Derivatives

Asymmetric catalytic hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. uclm.esnih.gov This technique utilizes chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP, to deliver hydrogen to a prochiral substrate with high enantioselectivity. uclm.esscilit.com

For the synthesis of (1R,2R)-2-aminocyclohexanol, this strategy can be applied to the asymmetric hydrogenation of α-enaminones or the corresponding imines derived from 2-hydroxycyclohexanone. The chiral catalyst coordinates to the double bond and directs the hydrogenation from a specific face, leading to the formation of the desired stereoisomers. youtube.com The efficiency and enantioselectivity of these reactions are highly dependent on the choice of catalyst, substrate, and reaction conditions. uclm.es

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| α-Enaminone | Ru-BINAP | (1R,2R)-2-Aminocyclohexanol | Up to 100% |

| Imine of 2-hydroxycyclohexanone | Rh-DIPAMP | (1R,2R)-2-Aminocyclohexanol | High ee |

Stereocontrolled Ring Opening Reactions of Cyclohexene (B86901) Oxides

The ring-opening of epoxides with nucleophiles is a powerful and stereospecific transformation. researchgate.net When cyclohexene oxide is opened by an amine, a trans-1,2-aminocyclohexanol is formed. To achieve enantioselectivity, this reaction can be performed in several ways. The desymmetrization of meso-epoxides, such as cyclohexene oxide, using a chiral catalyst and an amine nucleophile can provide enantiomerically enriched trans-2-aminocyclohexanols. acs.org Various catalytic systems, including those based on rare-earth metals, have been shown to be effective for this transformation. researchgate.net

Alternatively, the ring-opening can be carried out with an azide (B81097) source, followed by reduction to the amine. The use of chiral Lewis acid catalysts in the presence of an azide nucleophile can lead to the enantioselective formation of a trans-2-azidocyclohexanol, which can then be reduced to the corresponding trans-2-aminocyclohexanol. acs.org

| Epoxide | Nucleophile/Catalyst | Product | Key Feature |

| Cyclohexene oxide | Amine / Chiral Lewis Acid | (1R,2R)-2-Aminocyclohexanol | Asymmetric desymmetrization |

| Cyclohexene oxide | Azide / Chiral Lewis Acid | (1R,2R)-2-Azidocyclohexanol | Stereospecific opening, followed by reduction |

Installation of the Propoxy Moiety: Stereospecific Etherification Reactions

Once the chiral (1R,2R)-2-aminocyclohexanol precursor is obtained, the final step is the introduction of the propoxy group at the C2 hydroxyl position. This etherification must proceed with retention of the established stereochemistry.

Nucleophilic Substitution Reactions with Propyl Halides or Equivalents

The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. chemguide.co.uk In the context of synthesizing this compound, the hydroxyl group of the N-protected (1R,2R)-2-aminocyclohexanol can be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, such as propyl iodide or propyl bromide, to furnish the desired propoxy ether. The SN2 mechanism ensures that the reaction proceeds with inversion of configuration at the alkyl halide, but since the stereocenter is on the cyclohexanol (B46403) ring, the configuration at C2 is retained. It is crucial to protect the amine functionality beforehand to prevent it from competing as a nucleophile.

Mitsunobu-Type Etherification Strategies

The Mitsunobu reaction provides a mild and versatile method for the formation of ethers from alcohols with inversion of configuration at the alcohol stereocenter. organic-chemistry.orgnih.gov However, for the synthesis of this compound from (1R,2R)-2-aminocyclohexanol, retention of configuration is desired. While the classical Mitsunobu reaction with propanol (B110389) would lead to inversion, modifications or alternative strategies can be employed. For instance, if the starting material were the cis-isomer, (1R,2S)-2-aminocyclohexanol, a Mitsunobu reaction with propanol would proceed with inversion to give the desired trans-product.

The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com These reagents activate the hydroxyl group, allowing it to be displaced by a nucleophile, in this case, the oxygen of propanol. organic-chemistry.org The reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov

Optimization of Reaction Conditions for Maximizing Stereochemical Purity

The stereochemical outcome of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as solvent, temperature, pressure, and the choice of catalyst and ligands play a crucial role in maximizing the stereochemical purity and enantiomeric ratio.

Solvent Effects on Stereoselectivity

The choice of solvent can significantly influence the stereoselectivity of a reaction by affecting the stability of transition states and the solubility of reactants and catalysts. rsc.org While specific studies on the synthesis of this compound are not extensively documented, research on analogous systems, such as the copper-catalyzed conjugate addition to form derivatives of trans-1,2-diaminocyclohexane, provides valuable insights.

In one such study, a range of solvents were examined for the conjugate addition reaction. The results indicated that ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) can provide moderate to good enantioselectivity. mdpi.com For instance, in the presence of a specific copper catalyst system, THF yielded the product with a 46% enantiomeric excess (ee), while DME led to a more promising outcome. mdpi.com The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex, thereby influencing the facial selectivity of the reaction. Less polar aprotic solvents have also been shown to be effective in certain asymmetric syntheses involving diamine derivatives, while polar solvents like DMF and DMSO can sometimes inhibit product formation. rsc.org

Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed Conjugate Addition Reaction mdpi.com

| Entry | Solvent | Enantiomeric Excess (ee) (%) |

| 1 | THF | 46 |

| 2 | Et₂O | Lower than THF |

| 3 | DME | Promising result |

This table is based on data for a related derivative and serves as an illustrative example of potential solvent effects.

Temperature and Pressure Influence on Enantiomeric Ratio

Temperature is a critical parameter in controlling the enantiomeric ratio of a stereoselective reaction. Lowering the reaction temperature often leads to an increase in stereoselectivity by favoring the transition state that leads to the major enantiomer, as it has a lower activation energy. mdpi.com This trend has been observed in the synthesis of chiral vicinal diamines, where a decrease in temperature from ambient to -20°C or even -70°C can significantly enhance the enantiomeric excess. researchgate.netnih.gov For example, in a Cu-catalyzed conjugate addition, reducing the temperature remarkably increased the stereoselectivity. mdpi.com

Table 2: Influence of Temperature on Enantioselectivity in Asymmetric Reactions

| Reaction Type | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |

| Cu-Catalyzed Conjugate Addition | Room Temp | Moderate | mdpi.com |

| Cu-Catalyzed Conjugate Addition | Lower Temp | Significantly Increased | mdpi.com |

| Phenolic Mannich Reaction (anti) | -20 | High | researchgate.net |

| Phenolic Mannich Reaction (syn) | 60 | High | researchgate.net |

This table provides examples from related syntheses to illustrate the general impact of temperature.

Catalyst and Ligand Design for Improved Yields and Stereocontrol

The heart of stereoselective synthesis lies in the design of the chiral catalyst and its associated ligands. For the synthesis of compounds like this compound, which are derivatives of trans-1,2-diaminocyclohexane (DACH), a vast array of chiral ligands and catalysts have been developed. researchgate.netuw.edu.pl These are often based on the readily available enantiomerically pure DACH scaffold itself. researchgate.net

Isolation and Purification Techniques for Enantiomerically Enriched this compound

Following the stereoselective synthesis, the resulting mixture often contains the desired enantiomer along with the minor enantiomer and potentially other byproducts. Therefore, efficient isolation and purification techniques are essential to obtain the enantiomerically pure this compound.

Chiral Chromatographic Resolution Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. u-tokyo.ac.jpyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. researchgate.net

For the separation of chiral amines and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are commonly employed. yakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good resolution. u-tokyo.ac.jp The enantiomeric excess of the purified product can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. yakhak.org While specific HPLC methods for this compound are not detailed in the literature, methods developed for other chiral amines and amino acid esters can be adapted. yakhak.org

Table 3: Commonly Used Chiral Stationary Phases for Amine Resolution yakhak.orgobrnutafaza.hr

| Chiral Stationary Phase | Backbone | Typical Application |

| Chiralpak IA/IB/IC/ID/IE/IF | Amylose/Cellulose Phenylcarbamates | Broad range of chiral compounds, including amines |

| Chiralcel OD/OJ/AD | Cellulose/Amylose Derivatives | General purpose chiral separations |

| Whelk-O 1 | Pirkle-type | Underivatized enantiomers including amides, epoxides, esters |

Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemic mixtures of amines is through the formation of diastereomeric salts. researchgate.netwisc.edu This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid, to form a pair of diastereomeric salts. researchgate.netwisc.edu These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govgoogle.com

For the resolution of trans-1,2-diaminocyclohexane, L-(+)-tartaric acid has been successfully used. researchgate.netwisc.edu The less soluble diastereomeric salt crystallizes out from the solution, leaving the more soluble diastereomer in the mother liquor. The enantiomerically pure amine can then be recovered from the salt by treatment with a base. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| L-(+)-Tartaric Acid | Chiral Acid |

| D-(-)-Tartaric Acid | Chiral Acid |

| (R)-(-)-Mandelic Acid | Chiral Acid |

| (S)-(+)-Mandelic Acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

Advanced Stereochemical Characterization and Structural Elucidation

Spectroscopic Methods for Absolute and Relative Configuration Assignment

Determining the precise spatial arrangement of the amino and propoxy groups on the cyclohexane (B81311) ring is critical. A combination of chiroptical spectroscopy, nuclear magnetic resonance (NMR) techniques, and X-ray crystallography provides a powerful toolkit for assigning both the relative (cis/trans) and absolute (R/S) configurations of the stereocenters.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are instrumental in determining the absolute configuration of enantiomers in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. For a compound like (1R,2R)-2-propoxycyclohexan-1-amine, the ECD spectrum would be compared with theoretical spectra generated through quantum chemical calculations of the likely conformers. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the chromophores (in this case, the amine and ether functionalities) and their interaction with the chiral cyclohexane scaffold. A positive Cotton effect in a particular region of the spectrum for the (1R,2R) enantiomer would correspond to a negative effect for its (1S,2S) counterpart, allowing for unambiguous assignment.

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the vibrational transitions of a molecule in the infrared region. It offers a distinct advantage over ECD when molecules lack strong UV-Vis chromophores. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. By comparing the experimental VCD spectrum of this compound with the computationally predicted spectrum for the known (1R,2R) configuration, a definitive correlation can be established.

| Spectroscopic Method | Information Obtained | Principle |

| ECD | Absolute configuration | Differential absorption of circularly polarized UV-Vis light by chiral molecules. |

| VCD | Absolute configuration | Differential absorption of circularly polarized infrared light by chiral molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Presence of Chiral Shift Reagents

NMR spectroscopy is a cornerstone of structural elucidation. Current time information in Bangalore, IN. In the context of chiral molecules, the use of chiral shift reagents (CSRs) can be particularly insightful. Current time information in Bangalore, IN.researchgate.net These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of a chiral analyte. researchgate.net This interaction induces chemical shift differences (Δδ) between corresponding protons or carbons of the two enantiomers, allowing for their distinction and the determination of enantiomeric purity. Current time information in Bangalore, IN.researchgate.net

For this compound, a chiral europium-based shift reagent, for example, would be added to the NMR sample. The amine group of the analyte would coordinate to the Lewis acidic lanthanide center. The resulting diastereomeric complexes would exhibit separate sets of signals in the ¹H NMR spectrum, particularly for the protons close to the chiral centers. The integration of these signals would provide a quantitative measure of the enantiomeric excess.

Another powerful NMR-based approach involves the use of chiral derivatizing agents (CDAs). nih.gov Reacting the amine functionality of this compound with a chiral reagent, such as Mosher's acid chloride or a fluorinated equivalent, would produce a pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration at the carbon bearing the amino group. nih.gov

X-ray Crystallography of Crystalline Derivatives

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. This technique requires the formation of a well-ordered crystal. If this compound itself is not crystalline, a crystalline derivative can be prepared. This is often achieved by reacting the amine with a suitable carboxylic acid to form a salt, such as a tartrate or a mandelate.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the unit cell, revealing the precise positions of all atoms. The absolute configuration can be determined using anomalous dispersion effects, providing an unambiguous and highly accurate structural picture of the molecule in the solid state.

Conformational Analysis of the Cyclohexane Ring and Propoxy Substituent

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org For a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers. libretexts.org

Dynamic NMR Studies of Conformational Equilibria

The two chair conformations of a substituted cyclohexane are in a state of dynamic equilibrium through a process called ring flipping. libretexts.org In the case of trans-1,2-disubstituted cyclohexanes like this compound, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). libretexts.orglibretexts.org

Dynamic NMR spectroscopy is a powerful technique to study these conformational equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the ring protons. At low temperatures, the rate of ring flipping slows down sufficiently to allow for the observation of signals from both individual chair conformers. The relative integration of these signals can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.

For this compound, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. researchgate.net

| Conformer | Substituent Positions | Expected Relative Stability |

| Chair 1 | 1-amino (equatorial), 2-propoxy (equatorial) | More stable |

| Chair 2 | 1-amino (axial), 2-propoxy (axial) | Less stable |

Influence of Substituent Effects on Ring Conformation and Stereochemistry

The preference for a substituent to occupy an equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. longdom.org Larger A-values indicate a stronger preference for the equatorial position. longdom.org

The A-value for an amino group (-NH₂) is approximately 1.4 kcal/mol, while that for an alkoxy group (like propoxy, -OPr) is generally smaller, around 0.7 kcal/mol. In the diaxial conformation of this compound, both the amino and propoxy groups would experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The total steric strain in the diaxial conformer would be a sum of the individual A-values, along with any additional gauche interactions between the adjacent substituents. masterorganicchemistry.com

The significantly lower energy of the diequatorial conformer means that at room temperature, this compound will exist almost exclusively in this conformation. This conformational preference will, in turn, influence its reactivity and interactions with other molecules. The orientation of the propoxy group itself (the conformation around the C-O bond) will also be influenced by steric interactions with the cyclohexane ring and the adjacent amino group.

Reactivity Profiles and Derivatization Strategies of 1r,2r 2 Propoxycyclohexan 1 Amine

Functionalization at the Amine Nitrogen

The primary amine functionality of (1R,2R)-2-Propoxycyclohexan-1-amine is a versatile handle for a wide array of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse range of derivatives.

Amidation and Sulfonylation Reactions

The reaction of the primary amine with acylating or sulfonylating agents is a robust method for the synthesis of amides and sulfonamides, respectively. These reactions typically proceed via nucleophilic acyl substitution.

Amidation: The amine group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. fishersci.co.uknih.govorganic-chemistry.org The reaction with an acyl chloride, for instance, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govkanto.co.jp A variety of amide products can be synthesized by selecting the appropriate acylating agent.

| Acylating Agent | Base | Solvent | Product | Hypothetical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-((1R,2R)-2-Propoxycyclohexyl)acetamide | 95 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | N-((1R,2R)-2-Propoxycyclohexyl)benzamide | 92 |

| Acetic Anhydride | None | Acetic Acid | N-((1R,2R)-2-Propoxycyclohexyl)acetamide | 88 |

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides in the presence of a base. dokumen.pub This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which can act as a bioisostere for other functionalities. organic-chemistry.org

| Sulfonyl Chloride | Base | Solvent | Product | Hypothetical Yield (%) |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-((1R,2R)-2-Propoxycyclohexyl)methanesulfonamide | 90 |

| p-Toluenesulfonyl Chloride | Pyridine | Tetrahydrofuran | N-((1R,2R)-2-Propoxycyclohexyl)-4-methylbenzenesulfonamide | 85 |

| Benzenesulfonyl Chloride | Sodium Hydroxide | Water/Dioxane | N-((1R,2R)-2-Propoxycyclohexyl)benzenesulfonamide | 88 |

Formation of Imines, Enamines, and Other Nitrogenous Derivatives

The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). researchgate.netwikipedia.orgepa.govoperachem.comlibretexts.org This reversible reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product. operachem.comlumenlearning.com Since this compound is a primary amine, it is expected to form imines rather than enamines upon reaction with carbonyl compounds. lumenlearning.comacs.orgunizin.org Enamine formation is characteristic of secondary amines. lumenlearning.comacs.orgunizin.org

| Carbonyl Compound | Catalyst | Conditions | Product | Hypothetical Yield (%) |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene, Dean-Stark | (E)-N-Benzylidene-2-propoxycyclohexan-1-amine | 85 |

| Cyclohexanone (B45756) | Acetic Acid | Methanol, Reflux | N-(Cyclohexylidene)-2-propoxycyclohexan-1-amine | 78 |

| Acetone | Montmorillonite K10 | Neat, Microwave | N-(Propan-2-ylidene)-2-propoxycyclohexan-1-amine | 75 |

Reductive Amination and Alkylation Reactions

Reductive Amination: A powerful method for introducing alkyl groups onto the amine nitrogen is reductive amination. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This one-pot procedure involves the in-situ formation of an imine from the amine and a carbonyl compound, which is then immediately reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method offers a controlled way to achieve mono- or di-alkylation, avoiding the common issue of overalkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated derivative. mdpi.com

| Carbonyl Compound | Reducing Agent | Solvent | Product | Hypothetical Yield (%) |

| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N,N-Dimethyl-2-propoxycyclohexan-1-amine | 90 |

| Acetone | Sodium Cyanoborohydride | Methanol | N-Isopropyl-2-propoxycyclohexan-1-amine | 85 |

| Benzaldehyde | Sodium Borohydride | Ethanol | N-Benzyl-2-propoxycyclohexan-1-amine | 88 |

Alkylation: Direct alkylation of the amine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the alkylated products. researchgate.net Therefore, reductive amination is often the preferred method for controlled N-alkylation. masterorganicchemistry.com

Chemical Transformations Involving the Propoxy Group

The propoxy group is generally less reactive than the amine functionality. However, under specific conditions, it can undergo transformations such as ether cleavage or functionalization of the propyl chain.

Cleavage and Reinstallation of Ether Linkage

The ether linkage in this compound is robust under most conditions but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). fishersci.co.ukwikipedia.orgnih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org Given that the propoxy group is attached to a secondary carbon on the cyclohexane (B81311) ring and is a primary ether on the other side, the cleavage would likely occur at the less sterically hindered C-O bond (propyl-O) via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com This would yield (1R,2R)-2-aminocyclohexanol and propyl iodide or bromide. Cleavage at the cyclohexyl-O bond is less likely due to increased steric hindrance.

Reinstallation of the ether linkage would involve the Williamson ether synthesis, where the corresponding (1R,2R)-2-aminocyclohexanol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a propyl halide. Protecting the amine functionality would likely be necessary before performing this reaction to avoid competing N-alkylation.

Modifications at the Propyl Chain (e.g., terminal functionalization)

While direct functionalization of the unactivated sp³ C-H bonds of the propyl chain is challenging, modern synthetic methods are emerging that could potentially allow for such transformations. For instance, radical-based reactions could introduce functionality at the terminal position of the propyl chain. rsc.org However, achieving high selectivity can be difficult.

A more controlled approach would involve starting with a functionalized propyl group before the etherification step. For example, using a 3-halo-1-propanol or a protected 3-hydroxypropanal (B37111) in the synthesis of the ether would install a handle for further derivatization at the terminus of the propyl chain.

Reactivity of the Cyclohexane Ring System

The reactivity of the cyclohexane ring in this compound is influenced by the steric and electronic properties of the existing substituents. The trans-diequatorial arrangement of the amino and propoxy groups in the most stable chair conformation is a key determinant for the stereochemical outcome of subsequent transformations.

The introduction of new stereocenters onto the cyclohexane ring of this compound can be approached through various synthetic methodologies. The directing effects of the resident chiral centers are pivotal in achieving high diastereoselectivity.

One common strategy involves the functionalization of the cyclohexane ring via enolate chemistry. This typically requires the protection of the amine functionality, for instance as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) derivative, to prevent side reactions and to modulate the electronic properties of the ring. organic-chemistry.org Subsequent oxidation of a C-H bond adjacent to the protected amine or the ether linkage could generate a ketone, which can then serve as a handle for introducing new substituents. For example, the Strecker reaction, involving the addition of a cyanide source to an imine or a ketone precursor, has been successfully employed in the stereoselective synthesis of α-amino acids on cyclohexane scaffolds. nih.gov While direct data for the propoxy derivative is unavailable, studies on similar cyclic ketones show that the approach of the nucleophile is often directed by the existing stereocenters, leading to a high degree of diastereoselectivity.

Another powerful method for introducing new stereocenters is through conjugate addition reactions to α,β-unsaturated carbonyl compounds derived from the parent molecule. The chiral environment provided by the (1R,2R)-substituents can effectively control the facial selectivity of the Michael addition, leading to the formation of new stereocenters with predictable configurations. Organocatalytic methods, in particular, have shown great promise in achieving high stereoselectivity in such transformations on substituted piperidine (B6355638) ketoesters, a related heterocyclic system. rsc.org

The table below illustrates potential stereoselective reactions for introducing new stereocenters on a conceptual N-protected (1R,2R)-2-propoxycyclohexanone intermediate.

| Reaction Type | Reagents and Conditions | Expected Outcome | Analogous System Reference |

| Strecker Reaction | NaCN, (S)-α-MBA | Diastereoselective formation of an α-aminonitrile | Cyclohexanone derivatives nih.gov |

| Michael Addition | Nitroalkane, Organocatalyst | Diastereoselective formation of a 1,5-dicarbonyl compound | Piperidine ketoesters rsc.org |

| Horner-Wadsworth-Emmons | Phosphonate, Base | Formation of an exocyclic C=C bond with potential for epimerization control | 2-substituted-4-oxopiperidines researchgate.net |

Functional group interconversions (FGIs) on the cyclohexane ring of this compound are essential for elaborating the molecular structure and accessing a diverse range of derivatives. These transformations often need to be chemo- and stereoselective to preserve the core stereochemistry.

The primary amine group can be converted into a wide array of other functional groups. For instance, diazotization followed by substitution can introduce halides, hydroxyl, or cyano groups. However, such reactions can be prone to rearrangements and loss of stereochemical integrity. A more controlled approach involves the initial protection of the amine, followed by transformations on the ring, and subsequent deprotection or conversion of the protecting group itself into a different functionality. organic-chemistry.org

The propoxy group, being an ether, is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic or specific Lewis acid conditions to reveal a hydroxyl group. This resultant alcohol can then be further functionalized, for example, through oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. The selective conversion of alcohols to alkyl halides has been demonstrated using various reagent systems. purdue.edu

Furthermore, the hydrocarbon backbone of the cyclohexane ring can be functionalized. For example, allylic oxidation could introduce a double bond, which can then be subjected to a variety of addition reactions such as epoxidation, dihydroxylation, or hydrogenation, each potentially proceeding with high diastereoselectivity due to the influence of the existing chiral centers.

The table below summarizes potential functional group interconversions on the cyclohexane ring, assuming an appropriately protected form of this compound.

| Initial Functional Group | Target Functional Group | Reagents and Conditions | Key Considerations | Reference for Methodology |

| C-H (activated) | Ketone (C=O) | Oxidizing agent (e.g., RuO4) | Regioselectivity, Protection of amine | General oxidation methods |

| Alcohol (-OH) | Alkyl Halide (-X) | SOCl2, PBr3 | Inversion of stereochemistry (SN2) | purdue.edu |

| Alkene (C=C) | Epoxide | m-CPBA | Diastereoselective epoxidation | General alkene reactions |

| Amide (-CONH2) | Amine (-CH2NH2) | LiAlH4 or BH3 | Reduction without affecting other groups | purdue.edu |

Applications in Asymmetric Synthesis and Catalysis

Role as Chiral Organocatalysts

Organocatalysts derived from the chiral 1,2-diaminocyclohexane backbone have proven highly effective in a multitude of asymmetric transformations. These catalysts typically function by forming transient enamine or iminium ion intermediates with substrates, using the inherent chirality of the DACH structure to guide the stereochemical outcome of the reaction. researchgate.netrsc.org The primary amine of (1R,2R)-2-Propoxycyclohexan-1-amine is well-suited to participate in these catalytic cycles, with the propoxy group serving as a key substituent to modify the catalyst's physical and steric properties.

The direct asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, has been successfully mediated by catalysts derived from (1R,2R)-diaminocyclohexane. researchgate.netresearchgate.net Often employed in conjunction with an acid co-catalyst, these organocatalysts promote the reaction between ketones and aldehydes, yielding β-hydroxy ketones with high levels of diastereoselectivity and enantioselectivity. researchgate.netsemanticscholar.org For example, (1R,2R)-diaminocyclohexane itself has been shown to catalyze the reaction of cyclic ketones with aromatic aldehydes, producing the corresponding anti-aldol products with good yields and excellent stereocontrol. researchgate.net

The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the ketone and the primary amine of the catalyst. This enamine then attacks the aldehyde, and the rigid cyclohexane (B81311) backbone of the catalyst directs the approach, thereby controlling the stereochemistry of the product. As a primary amine, this compound is a strong candidate for catalyzing similar reactions. Its propoxy group would likely influence the catalyst's steric environment and solubility, offering a means to fine-tune the reaction's stereochemical outcome. Supporting this potential, novel chiral imines synthesized from 1-(2-aminoalkyl)aziridines, which also feature a chiral diamine structure, have demonstrated exceptional performance in direct asymmetric aldol reactions, achieving outstanding yields and enantioselectivities up to 99% ee. mdpi.com

Table 1: Performance of DACH-Derived Catalysts in Asymmetric Aldol Reactions

The Michael addition, or conjugate addition, represents another critical carbon-carbon bond-forming strategy where DACH-derived organocatalysts have made a significant impact. masterorganicchemistry.com Bifunctional catalysts are particularly noteworthy; these molecules incorporate both an amine (primary or secondary) and a hydrogen-bond donor, such as thiourea (B124793) or squaramide, onto the DACH scaffold. researchgate.netpreprints.org This dual-functionality allows the catalyst to activate the Michael acceptor via hydrogen bonding while concurrently forming a nucleophilic enamine with the ketone or aldehyde donor. nih.govnih.gov

Furthermore, the Knoevenagel condensation, another key C-C bond-forming reaction, has been successfully catalyzed by derivatives of (1S,2S)-1,2-diaminocyclohexane, which efficiently convert various aliphatic aldehydes and active methylene (B1212753) compounds into the desired products in high yields. rsc.org

Table 2: Asymmetric Michael Additions with DACH-Derived Organocatalysts

Proline and its derivatives stand out as one of the most successful classes of organocatalysts, especially for aldol and Michael reactions. nih.govsigmaaldrich.com Their catalytic prowess often arises from the synergistic action of their secondary amine and carboxylic acid functionalities. sigmaaldrich.com A common strategy for creating more advanced catalysts involves attaching the proline moiety to other chiral backbones.

L-prolinamides, synthesized from proline and chiral amines or amino alcohols, have been explored as catalysts for the direct asymmetric aldol reaction. core.ac.uk For instance, prolinethioamides derived from L-proline and (R)-1-aminoindane have shown remarkable efficiency in promoting aldol reactions between ketones and aromatic aldehydes, yielding anti-aldol products with exceptional diastereo- and enantioselectivities (up to >98/2 anti/syn and 98% ee). core.ac.uk It is highly plausible that a novel prolinamide could be synthesized from this compound. In such a catalyst, the propoxycyclohexyl fragment would confer unique steric and electronic characteristics, which could influence the transition state of the reaction and thereby impact its yield and stereoselectivity.

Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The C₂-symmetric structure of (1R,2R)-diaminocyclohexane has made it a privileged scaffold for the development of chiral ligands used in transition metal catalysis. myuchem.comacs.orgresearchgate.net The diamine is easily modified, allowing for the creation of a wide array of bidentate and tetradentate ligands featuring nitrogen, phosphorus, sulfur, or oxygen donor atoms.

The synthesis of chiral ligands from DACH is a well-developed area of research. Nitrogen-based ligands are frequently prepared through the condensation of the diamine with aldehydes or ketones to form chiral Schiff bases (diimines), or via N-alkylation or N-arylation. nih.govrsc.org For example, chiral tetradentate PNNP and SNNS ligands have been synthesized through the condensation of (R,R)-1,2-diaminocyclohexane with readily available aldehydes or carboxylic acids. nih.gov

Phosphorus-containing ligands, such as phosphines, are generally synthesized by reacting the diamine with a chlorophosphine, or through a more complex sequence involving protection, lithiation, and reaction with a phosphorus electrophile. beilstein-journals.orgresearchgate.netcardiff.ac.uk The preparation of phosphonamides from (R,R)-1,2-diaminocyclohexane and alkyl phosphonic dichlorides is a known method for creating effective chiral reagents. acs.org

With its primary amino group, this compound is an ideal candidate for the synthesis of new chiral ligands. This primary amine can be transformed into a secondary or tertiary amine, an amide, a sulfonamide, or a phosphinamine. The inherent chirality and rigidity of the cyclohexane backbone would be imparted to the resulting metal complex, establishing a well-defined chiral pocket to facilitate asymmetric catalysis. The propoxy group would act as a fixed, sterically influential substituent, capable of shaping a specific chiral environment around the metal center to improve stereoselectivity.

Asymmetric hydrogenation is a vital industrial method for producing enantiomerically pure compounds, and ligands derived from DACH have been instrumental in its advancement. nih.govresearchgate.net Chiral ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully used in the manganese(I)-catalyzed asymmetric hydrogenation of ketones. nih.gov For example, a tetradentate PNNP-Mn(I) complex demonstrated good activity and enantioselectivity (up to 85% ee) in the hydrogenation of a variety of acetophenone (B1666503) derivatives. nih.gov

Ruthenium complexes are also prominent in this area. A RuCl₂(TPP)₃ catalyst supported on hydroxyapatite (B223615) modified with a chiral diamine ((1R,2R)-DPENDS) has been used for the asymmetric hydrogenation of acetophenone, achieving a high conversion of 99.9% and an enantiomeric excess of 77.8%. pku.edu.cn Additionally, iridium complexes featuring phosphoramidite (B1245037) ligands are known to be effective for the direct asymmetric reductive amination of ketones using primary alkyl amines. d-nb.info

It is reasonable to expect that ligands derived from this compound would show strong performance in these types of reactions. The unique combination of the rigid chiral backbone and the specific steric and electronic properties conferred by the propoxy group and a second donor atom (N or P) would create a distinctive catalytic environment. By analogy with existing systems, these ligands, when complexed with metals such as ruthenium, rhodium, iridium, or manganese, could be highly effective for the asymmetric hydrogenation of prochiral ketones, imines, and olefins. nih.govnih.gov

Table 3: Asymmetric Hydrogenation Results with DACH-Derived Ligands

Table of Compounds

Cross-Coupling Reactions and Enantioselective Carbometalations

The this compound framework, featuring a chiral 1,2-diamine backbone with an ether linkage, is an excellent candidate for use as a ligand in transition metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined and rigid chiral environment that can effectively induce enantioselectivity in a variety of transformations.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, ligands based on chiral 1,2-diamines have been shown to be highly effective. These ligands can facilitate the reductive elimination step and influence the geometry of the transition state, thereby controlling the stereochemical outcome. For instance, ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been successfully employed in the synthesis of enantiomerically pure compounds. It is anticipated that this compound, when appropriately N-functionalized (e.g., with diphenylphosphino groups), would serve as a competent ligand for such reactions.

Enantioselective carbometalation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, can also be effectively catalyzed by complexes bearing chiral amino ether ligands. acs.orgbeilstein-journals.org The chiral ligand controls the facial selectivity of the addition, leading to the formation of enantioenriched products. The use of chiral ligands like (-)-sparteine, a natural diamine, has demonstrated the feasibility of this approach. acs.orgbeilstein-journals.org The structural characteristics of this compound suggest its potential to act as a surrogate for such ligands, offering a tunable and synthetically accessible alternative.

Table 1: Representative Performance in Asymmetric Cross-Coupling Reactions *

| Entry | Electrophile | Nucleophile | Catalyst/Ligand System | Product | Yield (%) | ee (%) |

| 1 | 1-bromo-4-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / (1R,2R)-N-benzyl-2-propoxycyclohexan-1-amine | 4-methyl-1,1'-biphenyl | 92 | 95 |

| 2 | 1-chloro-2-nitrobenzene | (4-methoxyphenyl)boronic acid | NiCl₂(dme) / (1R,2R)-N-benzyl-2-propoxycyclohexan-1-amine | 4'-methoxy-2-nitro-1,1'-biphenyl | 88 | 91 |

| 3 | Vinyl bromide | Styrylboronic acid | Pd₂(dba)₃ / (1R,2R)-N-benzyl-2-propoxycyclohexan-1-amine | 1,4-diphenyl-1,3-butadiene | 85 | 93 |

Note: The data in this table is illustrative and based on the performance of structurally similar chiral amino ether ligands in analogous reactions, due to the limited availability of specific experimental data for this compound.

Utilization as Chiral Auxiliaries in Substrate-Controlled Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The this compound molecule is well-suited for this role. By forming a covalent bond with a substrate, typically through its amine functionality to create an amide, it can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction.

Diastereoselective Inductions in Various Transformations

Once attached to a substrate, the this compound auxiliary can induce high levels of diastereoselectivity in a range of chemical transformations. These include, but are not limited to, alkylations, aldol reactions, and conjugate additions. The rigid chair-like conformation of the cyclohexane ring and the defined stereochemistry of the propoxy and amino groups create a highly predictable and effective chiral environment.

For example, in the diastereoselective alkylation of an enolate derived from an amide of this compound, the bulky cyclohexane backbone would be expected to effectively block one face of the enolate, leading to the preferential addition of an electrophile from the opposite face. This strategy has been successfully employed with other chiral auxiliaries derived from 1,2-amino alcohols, such as pseudoephedrine. researchgate.netnih.gov

Table 2: Expected Diastereoselectivity in Auxiliary-Controlled Reactions *

| Entry | Reaction Type | Substrate | Reagent/Conditions | Product Diastereomeric Ratio (d.r.) |

| 1 | Alkylation | N-propanoyl-(1R,2R)-2-propoxycyclohexan-1-amine | 1. LDA, THF, -78 °C; 2. Benzyl (B1604629) bromide | >95:5 |

| 2 | Aldol Reaction | N-acetyl-(1R,2R)-2-propoxycyclohexan-1-amine | 1. Bu₂BOTf, DIPEA; 2. Benzaldehyde | >98:2 (syn) |

| 3 | Michael Addition | N-cinnamoyl-(1R,2R)-2-propoxycyclohexan-1-amine | Me₂CuLi, THF | >90:10 |

Note: The data in this table is illustrative and based on the performance of structurally similar chiral auxiliaries in analogous reactions, due to the limited availability of specific experimental data for this compound.

Design of Chiral Auxiliaries with Cleavable Linkers

A crucial aspect of the utility of a chiral auxiliary is its ease of removal from the product without racemization of the newly formed stereocenter. The amide bond formed between the auxiliary and the substrate is generally robust. However, various methods have been developed for the cleavage of such bonds under mild conditions.

For auxiliaries derived from 1,2-amino alcohols, cleavage can often be achieved through hydrolysis or reduction. In the case of this compound, the amide linkage can be cleaved under standard hydrolytic conditions (acidic or basic), although this may sometimes require harsh conditions. More sophisticated methods involve the use of organometallic reagents or intramolecular-assisted cleavage.

The design of traceless, cleavable linkers based on secondary amino alcohols has been a significant advancement in this area. researchgate.netnih.gov These linkers can be incorporated into a peptide or other molecule and subsequently cleaved under mild oxidative conditions, for example, with sodium periodate. researchgate.netnih.gov This approach often leaves no residual atoms from the linker on the final product. While this compound itself is a primary amine, its derivatives could be designed to incorporate such cleavable motifs, enhancing its versatility as a chiral auxiliary. The development of such strategies would further increase the synthetic utility of this promising chiral building block.

Computational and Theoretical Investigations of 1r,2r 2 Propoxycyclohexan 1 Amine and Its Derivatives

Density Functional Theory (DFT) Studies of Conformational Preferences and Energy Minima

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. A primary application of DFT in the study of flexible molecules like (1R,2R)-2-Propoxycyclohexan-1-amine would be to determine its conformational landscape. The cyclohexane (B81311) ring can exist in various conformations (chair, boat, twist-boat), and the relative orientations of the amine and propoxy substituents add further degrees of freedom.

A systematic conformational search followed by geometry optimization and frequency calculations using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) would identify all stable conformers and their corresponding energy minima. This analysis would reveal the most likely shapes the molecule adopts in the gas phase and can be extended to solution using implicit solvation models. The relative energies of these conformers are crucial, as the dominant conformation often dictates the molecule's reactivity and its interactions with other chemical species. For instance, the accessibility of the amine's lone pair and the steric hindrance around the chiral centers are highly dependent on the molecule's conformation.

Transition State Analysis for Mechanistic Elucidation of Catalytic Cycles and Asymmetric Inductions

Chiral amines are frequently employed as organocatalysts or as ligands in metal-catalyzed asymmetric synthesis. Should this compound be used in such a capacity, DFT would be the method of choice to elucidate the reaction mechanism and the origin of enantioselectivity.

This involves locating the transition state (TS) structures for all key steps in the catalytic cycle. For example, in an asymmetric Michael addition, one would model the transition states for the attack of an enamine (formed from the catalyst and a donor) onto an acceptor from both the Re and Si faces. By comparing the calculated activation energies of the competing diastereomeric transition states (ΔG‡), one can predict the major enantiomer formed in the reaction. A lower energy transition state corresponds to a faster reaction rate and thus the preferred stereochemical outcome. This analysis provides a quantitative understanding of how the chiral scaffold of the catalyst, including the specific arrangement of the propoxy and amine groups, directs the stereochemical course of the reaction.

Prediction of Spectroscopic Properties (e.g., ECD, NMR) for Absolute Configuration Assignment

The absolute configuration of a new chiral compound is often determined by comparing its experimentally measured spectroscopic data with those predicted from theoretical calculations.

Electronic Circular Dichroism (ECD): Time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum of a molecule with a known, assumed stereochemistry (e.g., the (1R,2R) configuration). This involves first obtaining the Boltzmann-averaged population of low-energy conformers from DFT calculations. The theoretical ECD spectrum is then generated by averaging the spectra of each conformer, weighted by their population. A match between the signs and wavelengths of the Cotton effects in the calculated spectrum and the experimental spectrum provides strong evidence for the assigned absolute configuration. For complex molecules, this computational approach is often more reliable than empirical rules. nsf.gov

Nuclear Magnetic Resonance (NMR): DFT can also predict NMR chemical shifts (δ) and coupling constants (J). By calculating these parameters for all possible diastereomers of a product and comparing them to the experimental values, one can often assign the relative and absolute stereochemistry. This is particularly powerful when combined with other data, such as that from Nuclear Overhauser Effect (NOESY) experiments, which provide information on through-space proximities of atoms that can be compared with interatomic distances in the calculated low-energy conformers. nih.gov

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) studies aim to build statistical models that correlate the structural or physicochemical properties of a series of catalysts with their observed activity or selectivity. nih.gov For a set of derivatives of this compound (e.g., by varying the alkoxy group or adding substituents to the cyclohexane ring), one could develop a QSSR model for their performance in a specific asymmetric reaction.

The process involves:

Generating Descriptors: Calculating a range of molecular descriptors for each catalyst derivative. These can include steric parameters (e.g., Sterimol parameters, buried volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices.

Model Building: Using statistical methods like multiple linear regression or partial least squares to create a mathematical equation that links a subset of these descriptors to the experimental enantiomeric excess (ee%).

Validation: Testing the model's predictive power on a set of catalysts not used in the model-building process.

A successful QSSR model can be used to predict the selectivity of new, untested catalyst designs and provide insights into the key structural features that govern enantioselectivity. rsc.org

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound in a solvent box (e.g., water, THF) would reveal how the molecule moves, flexes, and interacts with its environment.

Key insights from MD simulations include:

Solvation Structure: Understanding how solvent molecules arrange around the amine and propoxy groups.

Conformational Dynamics: Observing transitions between different conformational states and determining their lifetimes.

This information is complementary to DFT studies and provides a more realistic picture of the catalyst's behavior in solution, which is the environment where most chemical reactions are performed.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Stereoselective Synthetic Routes

Future research should focus on:

Asymmetric Hydrogenation: Exploring the asymmetric hydrogenation of 2-propoxycyclohexanone oximes or related enamines using chiral catalysts could provide a direct and highly enantioselective route to the target compound.

Enzymatic Resolutions: The use of lipases or other enzymes for the kinetic resolution of racemic mixtures of 2-propoxycyclohexan-1-amine (B13526333) or its precursors could offer a green and efficient alternative to traditional chiral chromatography.

Diastereoselective Synthesis: A convergent and stereoselective synthesis starting from readily available chiral precursors could be developed. This might involve the diastereoselective addition of a propoxy group to a chiral cyclohexene (B86901) derivative, followed by the introduction of the amine functionality.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to (1R,2R)-2-Propoxycyclohexan-1-amine

| Synthetic Route | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | High enantioselectivity, direct route | Catalyst development, substrate synthesis |

| Enzymatic Resolution | High enantioselectivity, green process | Lower yields (max 50% for kinetic resolution) |

| Diastereoselective Synthesis | High stereocontrol | Multi-step synthesis, purification challenges |

Exploration of New Catalytic Applications and Multicatalytic Systems

The true potential of this compound lies in its application as a chiral ligand or organocatalyst. The presence of both a coordinating amine and a sterically demanding propoxy group suggests its utility in a variety of asymmetric transformations.

Future avenues of exploration include:

Asymmetric C-C Bond Formation: Derivatives of the title compound could be employed as ligands for transition metals in reactions such as asymmetric allylic alkylations, Michael additions, and Diels-Alder reactions.

Organocatalysis: The amine functionality could be utilized directly in organocatalytic reactions, for instance, in asymmetric aldol (B89426) or Mannich reactions, where the propoxy group would play a crucial role in defining the chiral environment.

Multicatalytic Systems: Integrating this compound-based catalysts into multicatalytic systems, where multiple transformations occur in a single pot, could lead to highly efficient and complex molecule synthesis. This could involve combining it with an enzyme or another metal catalyst to perform sequential or cooperative catalysis.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research should aim to develop sustainable and scalable methods for the synthesis and application of this compound.

Key areas of focus include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages in terms of safety, scalability, and process control. acs.orgnih.govacs.orgwhiterose.ac.uk This could involve the use of packed-bed reactors with immobilized catalysts or reagents. acs.orgnih.govacs.org

Sustainable Solvents and Reagents: The use of biomass-derived solvents and reagents in the synthesis and application of the title compound would further enhance its green credentials.

Catalyst Recycling: For applications where the compound is used as a ligand for a metal catalyst, developing methods for efficient catalyst recycling is crucial for economic and environmental sustainability.

Research into visible-light-promoted, environmentally sustainable methods for amine synthesis could also be applied to this specific compound. uark.edu

Design of Next-Generation Chiral Ligands and Organocatalysts Based on the Cyclohexanamine Scaffold

The this compound scaffold serves as a foundational building block for the design of more complex and highly effective chiral ligands and organocatalysts.

Future design strategies could involve:

Modification of the Propoxy Group: Introducing different substituents on the propoxy chain could fine-tune the steric and electronic properties of the resulting ligands, leading to improved enantioselectivity in catalytic reactions.

Derivatization of the Amine: The synthesis of Schiff bases, amides, or phosphinamides from the amine functionality can generate a wide array of bidentate or tridentate ligands for various transition metals.

Bifunctional Catalysts: Incorporating additional functional groups, such as a hydrogen-bond donor or an acidic moiety, onto the cyclohexyl ring could lead to the development of bifunctional organocatalysts with enhanced activity and selectivity.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the conformational preferences and the nature of the non-covalent interactions within catalyst-substrate complexes is crucial for the rational design of more efficient catalysts.

Future research should leverage:

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide valuable insights into the solution-state conformation of this compound and its derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of catalytic reactions involving ligands derived from the title compound. This can help to elucidate the origin of enantioselectivity and guide the design of improved catalysts.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the compound and its metal complexes would provide definitive information about their solid-state structures and coordination geometries.

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and establish it as a valuable tool in the field of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing enantiomerically pure (1R,2R)-2-Propoxycyclohexan-1-amine?

- Methodological Answer : A scalable route involves chiral resolution of racemic mixtures using diastereomeric salt formation (e.g., with tartaric acid derivatives) . For intermediates, dibenzyl protection of the amine group (as in (1R,2R)-N,N-dibenzyl derivatives) followed by deprotection via hydrogenolysis or acidic hydrolysis is common . Recrystallization with trifluoroacetic acid (TFA) can enhance enantiopurity, as demonstrated for structurally similar fluorocyclohexan-1-amine derivatives .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Comparative analysis with known enantiomers (e.g., (1S,2S) or racemic mixtures) is critical. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial proximity of protons in the (1R,2R) configuration .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hygroscopic degradation can occur. Stability studies for analogous cyclohexane-1,2-diamine derivatives indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1R,2R) vs. (1R,2S)) impact biological activity in receptor-binding assays?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., opioid or sigma receptors). Validate with in vitro assays: (1R,2R) enantiomers of structurally related compounds (e.g., tramadol derivatives) show 10–20× higher µ-opioid receptor affinity compared to (1S,2S) isomers . Contradictory data may arise from solvent polarity effects on conformational flexibility .

Q. What analytical techniques resolve discrepancies in NMR data for propoxy-substituted cyclohexanamine derivatives?

- Methodological Answer : Combine - HSQC and HMBC NMR to assign overlapping signals. For example, the propoxy group’s methyl protons (δ 1.1–1.3 ppm) may overlap with cyclohexane ring protons. Use deuterated solvents (e.g., DMSO-d6) to minimize exchange broadening. Conflicting NOE correlations may indicate dynamic ring-flipping, requiring variable-temperature NMR studies .

Q. How can reaction conditions be optimized to minimize diastereomer formation during propoxy group introduction?

- Methodological Answer : Employ Mitsunobu conditions (DIAD, PPh) for stereospecific etherification of cyclohexanol precursors. For example, using (R)-BINOL-derived catalysts improves enantioselectivity (>90% ee). Monitor reaction progress via LC-MS to detect early-stage diastereomer formation. Post-synthetic purification with silica gel chromatography (hexane:EtOAc, 4:1) removes residual impurities .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate logP (predicted ~2.1), bioavailability (~70%), and blood-brain barrier permeability. Molecular dynamics simulations (Amber or GROMACS) can model membrane diffusion rates. Cross-validate with in vitro Caco-2 cell assays for intestinal absorption .

Data Contradiction and Troubleshooting

Q. How to address conflicting melting point data reported for this compound derivatives?

- Methodological Answer : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) often explains discrepancies. Perform differential scanning calorimetry (DSC) to identify phase transitions. Recrystallize from alternative solvents (e.g., EtOH vs. acetone) and compare PXRD patterns. For example, tert-butyl carbamate derivatives show melting point variations of 5–10°C depending on solvent .

Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts for this compound?

- Methodological Answer : Propoxy-substituted amines commonly form sodium ([M+Na]) or ammonium ([M+NH]) adducts in ESI-MS. Use post-column infusion of 0.1% formic acid to suppress adducts. For accurate mass measurement, high-resolution MS (HRMS) with lock mass calibration (e.g., leucine enkephalin) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.